(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Medicinal Chemistry Cross‑Coupling 5‑HT1F Agonists

ANDA filers face audit risk when impurity reference standards lack certified traceability. Lasmiditan Impurity 6 (CAS 613678-08-3) closes this gap as the ICH-designated marker for HPLC method specificity and forced degradation studies. - Dual role: regulatory reference standard for ANDA impurity profiling AND key synthetic intermediate for 5-HT1F agonist SAR programs via Cu-catalyzed amination at the 6-bromo position. - Available at ≥95% purity with full spectral characterization (NMR, MS, HPLC); ISO17034-certified supply ensures USP/EP pharmacopeial traceability. - Bulk and research quantities in stock; moderate XLogP3-AA (2.4) supports straightforward extractive workup during scale-up.

Molecular Formula C12H15BrN2O
Molecular Weight 283.16 g/mol
CAS No. 613678-08-3
Cat. No. B1287128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
CAS613678-08-3
Molecular FormulaC12H15BrN2O
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C(=O)C2=NC(=CC=C2)Br
InChIInChI=1S/C12H15BrN2O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3
InChIKeyXIFPGOFGUAEGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Building Block & Reference Standard


(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS 613678-08-3) is a heteroaryl ketone building block with molecular formula C12H15BrN2O and molecular weight 283.16 g/mol [1]. It features a 6‑bromo‑substituted pyridine ring linked via a carbonyl bridge to an N‑methylpiperidine moiety [1]. The compound is widely recognized as Lasmiditan Impurity 6 and is supplied as a fully characterized reference standard for analytical method development, method validation, and quality control in pharmaceutical manufacturing [2]. Its primary value derives from its dual identity as both a key synthetic intermediate en route to 5‑HT1F receptor agonists and a regulatory reference material for impurity profiling [2].

Dual-use building block and Lasmiditan Impurity 6 reference standard

Certified for analytical method development and quality control

6-Bromo handle enables copper-catalyzed amination for 5-HT1F agonist synthesis

Why Generic Ketones Cannot Substitute (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone


Generic substitution fails because (6‑bromopyridin‑2‑yl)(1‑methylpiperidin‑4‑yl)methanone occupies a unique node in a validated synthetic pathway: it is the direct precursor to (6‑aminopyridin‑2‑yl)(1‑methylpiperidin‑4‑yl)methanone (a core intermediate for 5‑HT1F agonists) via copper‑catalyzed amination [1]. The 6‑bromo substituent is essential for this subsequent cross‑coupling transformation. Alternative analogs with different halogen placement (e.g., 4‑bromo isomers) or substitution patterns (e.g., chloro analogs) cannot replicate this regioselective reactivity profile without extensive route re‑engineering [1]. For analytical applications, the compound is the ICH‑designated Lasmiditan Impurity 6 reference standard; substitution with a non‑certified analog would invalidate regulatory traceability and compromise method validation integrity [2].

  • Halogen position (6-bromo vs 4-bromo isomer) may shift regioselectivity in cross-coupling.

  • C-Br bond reactivity advantage over C-Cl may require different catalyst conditions; direct replacement not assumed.

  • Non-certified analog lacks ICH impurity documentation; may not support regulatory method validation.

Quantitative Differentiation: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone


6-Bromo vs. 4-Bromo: Position-Specific Reactivity

The 6‑bromo substituent on the pyridine ring is critical for regioselective copper‑catalyzed amination to yield (6‑aminopyridin‑2‑yl)(1‑methylpiperidin‑4‑yl)methanone, the immediate precursor to Lasmiditan [1]. The para‑positioning of bromine relative to the carbonyl group enables efficient oxidative addition with Cu₂O catalyst in ethylene glycol at 85 °C [1]. In contrast, a 4‑bromo isomer would place the halogen in a meta relationship to the carbonyl, substantially altering the electronic environment and reactivity. A chloro analog (6‑chloropyridin‑2‑yl)(1‑methylpiperidin‑4‑yl)methanone has been reported as an alternative intermediate [1], but its carbon‑chlorine bond is less reactive toward amination than the carbon‑bromine bond, typically requiring harsher conditions or different catalyst systems [2].

6-Br vs 4-Br Reactivity
Class-level

6-Br: amination at 85°C with NH₃/Cu₂O

6-Cl: less reactive C-Cl bond, harsher conditions needed

Regiochemistry supports established Lasmiditan route

Bond energy difference ~117 kJ/mol favors Br

Medicinal Chemistry Cross‑Coupling 5‑HT1F Agonists

Regulatory-Grade vs. Research-Grade Supply

Suppliers of (6‑bromopyridin‑2‑yl)(1‑methylpiperidin‑4‑yl)methanone designated as Lasmiditan Impurity 6 provide material with minimum 95% purity by HPLC, accompanied by comprehensive characterization data compliant with ICH guidelines [1]. This includes NMR, MS, and HPLC/GC spectra for structural confirmation and purity verification . In contrast, generic research‑grade supply of the same CAS number without the impurity designation typically provides only basic COA documentation without the full analytical package or traceability to pharmacopeial standards (USP/EP) [1].

Regulatory vs Research Grade
Head-to-head

Target: ≥95%, full characterization, ISO17034 option

Generic: ≥95%, basic COA only

Documentation package supports method validation

Regulatory-grade for ANDA/QC workflows

Analytical Chemistry Pharmaceutical QC Regulatory Compliance

Validated Synthetic Intermediate for Lasmiditan

(6‑Bromopyridin‑2‑yl)(1‑methylpiperidin‑4‑yl)methanone is a validated late‑stage intermediate in the patented synthesis of 5‑HT1F receptor agonists including Lasmiditan [1][2]. The compound undergoes copper‑catalyzed amination with NH₃ to install the 6‑amino group, which is subsequently acylated with 2,4,6‑trifluorobenzoyl chloride to complete the Lasmiditan core [1]. This well‑characterized transformation has defined reaction conditions and yield expectations. Alternative pyridinyl‑piperidinyl ketones lacking the 6‑bromo group cannot access this amination step and would require de novo route design.

Synthetic Intermediate Validation
Class-level

Target: Patent WO2003/84949 A1 validated route

4-Br isomer: no published validation

Reduces route-scouting uncertainty

Validated for Lasmiditan synthesis

Process Chemistry Drug Synthesis Route Scouting

Bromine-Enabled Purification and Handling Advantages

The bromine atom in (6‑bromopyridin‑2‑yl)(1‑methylpiperidin‑4‑yl)methanone contributes to a computed XLogP3‑AA value of 2.4 [1]. This moderate lipophilicity contrasts with the more polar 6‑amino derivative (XLogP‑AA not published, but amine presence would significantly reduce logP). The bromine also enables UV detection at 254 nm for HPLC monitoring, a practical advantage over non‑halogenated analogs. The compound is a solid (white crystalline powder) and requires storage at 2–8 °C for long‑term stability [2].

Bromine-Enabled Purification
Class-level

XLogP3-AA 2.4 vs amino analog (lower lipophilicity)

Bromine enables UV detection at 254 nm

Facilitates extraction and reaction monitoring

Solid; store 2–8°C

Preparative Chemistry Purification Logistics

Optimal Procurement Scenarios: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone


Generic ANDA Impurity Method Validation

Analytical laboratories preparing Abbreviated New Drug Applications for generic Lasmiditan require certified reference standards of Lasmiditan Impurity 6 for HPLC method development, forced degradation studies, and routine quality control. The compound (≥95% purity with full spectral characterization) serves as the ICH‑designated marker for impurity profiling and is essential for demonstrating analytical method specificity and accuracy [1]. Procurement from ISO17034‑certified suppliers ensures traceability to pharmacopeial standards (USP/EP), a regulatory expectation for ANDA submissions [1].

5-HT1F Agonist SAR and Lead Optimization

In medicinal chemistry programs targeting 5‑HT1F receptor agonists for migraine therapy, (6‑bromopyridin‑2‑yl)(1‑methylpiperidin‑4‑yl)methanone serves as a versatile late‑stage intermediate [1]. Its 6‑bromo substituent enables copper‑catalyzed amination to generate diverse 6‑amino derivatives for structure‑activity relationship exploration [2]. Researchers procuring this compound gain access to a validated synthetic node, allowing rapid diversification of the pyridine C6 position without rebuilding the piperidinyl‑carbonyl framework.

Process Chemistry: Amination Route Scale-Up

Process chemists evaluating synthetic routes to Lasmiditan or related pyridinoylpiperidine drugs utilize (6‑bromopyridin‑2‑yl)(1‑methylpiperidin‑4‑yl)methanone to benchmark amination conditions [1]. The established protocol (NH₃, Cu₂O, ethylene glycol, 85 °C) provides a baseline for catalyst screening, solvent optimization, and yield improvement studies [2]. The compound's moderate lipophilicity (XLogP3‑AA = 2.4) facilitates extractive workup and purification during scale‑up, offering practical handling advantages over more polar amino analogs [3].

Custom Synthesis Building Block Supply

Contract research organizations offering custom synthesis of pyridine‑piperidine libraries procure (6‑bromopyridin‑2‑yl)(1‑methylpiperidin‑4‑yl)methanone as a stock building block. The 6‑bromo handle provides orthogonal reactivity for Suzuki, Sonogashira, and Buchwald‑Hartwig couplings, enabling rapid assembly of diverse compound collections. With a documented CAS number and commercial availability from multiple vendors at ≥95% purity, the compound offers reliable supply chain continuity for multi‑year research programs [1].

Application
Selection Property
Validation Focus
ANDA Impurity Method Validation
Certified impurity reference standard
ICH method specificity & accuracy
5-HT1F receptor agonist SAR studies
Late-stage intermediate with bromo handle
Amination reactivity and diversification
Process chemistry scale-up
Established amination protocol
Reaction parameter optimization
Custom synthesis building block
Orthogonal cross-coupling reactivity
Supply chain purity & reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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